[4-(Thiophen-2-yl)phenyl]propan-2-one
Description
Properties
IUPAC Name |
1-(4-thiophen-2-ylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-10(14)9-11-4-6-12(7-5-11)13-3-2-8-15-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPONRDARNNPTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Thiophen-2-yl)phenyl]propan-2-one typically involves the condensation of thiophene derivatives with phenylpropan-2-one. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with phenylpropan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Copper-Catalyzed C-H Activation of 1,2,3-Thiadiazoles
The thioamides synthesis can be achieved via copper-catalyzed C-H activation of 1,2,3-Thiadiazoles enabled by slow release and capture of thioketene.
- Reagents All compounds were used as received unless otherwise noted.
- Metals and Ligand All metal catalysts and ligands, unless otherwise noted, were stored and handled in a nitrogen-filled glovebox. \$$ \mathrm{Cu(OAc)2} \$$ was purchased from Energy Chemical and used as received. Other catalysts in condition optimization table were \$$ \mathrm{Cu(acac)2} \$$ (Energy Chemical), \$$ \mathrm{CuSO4} \$$ (Energy Chemical), \$$ \mathrm{CuCl2} \$$ (Innochem), \$$ \mathrm{CuCl} \$$ (Energy Chemical), \$$ \mathrm{Cu(OAc)} \$$ (Energy Chemical), \$$ \mathrm{Pd(OAc)2} \$$ (Energy Chemical), \$$ \mathrm{Ni(OAc)2} \$$ (Bidepharm), \$$ \mathrm{Co(OAc)2} \$$ (Adamas) and \$$ \mathrm{Cu(OAc)} \$$ (Energy Chemical). The ligands used were Xantphos (Bidepharm), DPPF (Bidepharm), \$$ \mathrm{PPh3} \$$ (Energy Chemical), \$$ \mathrm{PCy_3} \$$ (Energy Chemical), bpy (Laajoo), 1,10-Phenanthroline (Accela), IPr-HCl (Energy Chemical), IMes-HCl (Innochem).
- Solvents The solvent N,N-dimethylformamide (DMF) and \$$ \mathrm{CH_3CN} \$$ were purchased from Energy Chemical. Tetrahydrofuran (THF) and 1,4-dioxane were distilled from sodium/benzophenone and stored under nitrogen before use.
Methods for the Synthesis of 1,2,3-Thiadiazole Derivatives
p-toluenesulfonylhydrazide (1.86 g, 10 mmol) was placed in a round-bottom boiling flask equipped with a reflux condenser in 10 mL of dry methanol, the ketone (10 mmol) was added slowly and the mixture was heated in an oil bath at 60 °C Within 5−60 min, N-tosylhydrazone began to precipitate. The mixture was cooled to 0 °C, and the product was collected on a Büchner funnel, washed with petroleum ether, and then dried in vacuo to afford the pure product quantitatively.
Chemical Reactions Analysis
Types of Reactions
[4-(Thiophen-2-yl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Thiophene derivatives, including [4-(Thiophen-2-yl)phenyl]propan-2-one, have demonstrated promising anticancer properties. Studies indicate that compounds containing thiophene structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A recent study synthesized a series of thiophene derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency against cancer cells .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial activities against various pathogens. Research has shown that these compounds can be effective against both bacterial and fungal strains.
Case Study:
In a comparative study, synthesized thiophene derivatives were tested against E. coli and S. aureus. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
| Compound | MIC (μg/ml) | Target Organism | Reference |
|---|---|---|---|
| Ampicillin | 50 (E. coli) | Bacteria | |
| Thiophene Derivative C | 25 (S. aureus) | Bacteria | |
| Griseofulvin | 100 (C. albicans) | Fungi |
Organic Electronics
Thiophenes are integral in the development of organic semiconductors due to their excellent electronic properties. This compound can serve as a building block for synthesizing conductive polymers and organic photovoltaic materials.
Case Study:
Research indicates that incorporating thiophene units into polymer backbones enhances charge mobility, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Synthetic Routes
Various synthetic methods have been developed to produce this compound, often involving multi-step reactions that include the formation of the thiophene ring followed by coupling reactions.
Table: Synthetic Methods Overview
Mechanism of Action
The mechanism of action of [4-(Thiophen-2-yl)phenyl]propan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Comparisons :
- 1-[4-(Methylthio)phenyl]propan-2-one : A metabolite of 4-MTA (), this compound replaces the thiophene ring with a methylthio (-SMe) group. The sulfur atom in both compounds influences electron density, but the thiophene’s aromaticity provides extended π-conjugation, enhancing charge delocalization compared to the methylthio group .
- 4-Hydroxyacetophenone: A hydroxyacetophenone derivative (), this compound substitutes the thiophene with a hydroxyl (-OH) group. The hydroxyl group increases polarity and hydrogen-bonding capacity, leading to higher water solubility compared to the hydrophobic thiophene-substituted analog .
Table 1: Substituent Effects on Key Properties
Electronic and Optical Properties
Thiophene’s electron-rich nature alters the electronic profile of this compound compared to phenyl or methylthio analogs. In dye-sensitized solar cells (DSSCs), thiophene-based π-bridges (e.g., EDOT, CPDT) improve light-harvesting and charge separation ().
Table 2: Electronic Property Comparisons
Metabolic Pathways and Reactivity
The methylthio analog, 1-[4-(methylthio)phenyl]propan-2-one, undergoes oxidative deamination and reduction (). In contrast, thiophene-containing compounds are prone to cytochrome P450-mediated oxidation, forming reactive intermediates (e.g., thiophene-S-oxides).
Crystallographic and Computational Analysis
Crystallographic studies using programs like SHELXL () could reveal differences in molecular packing. For example, the thiophene ring’s planarity may promote π-π stacking in the solid state, whereas hydroxyl or methylthio substituents might favor hydrogen bonding or van der Waals interactions. Density functional theory (DFT) methods, such as the Lee-Yang-Parr correlation functional (), could model these interactions and predict spectroscopic properties .
Biological Activity
[4-(Thiophen-2-yl)phenyl]propan-2-one, also known as a thiophene derivative, has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its potential antimicrobial and anticancer properties, making it a subject of interest for further research and development.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a phenyl ring substituted with a thiophene moiety and a ketone functional group, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted the effectiveness of thiophene derivatives against resistant bacterial strains, suggesting their potential as novel antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. It has been found to exhibit cytotoxic effects against different cancer cell lines. For example, compounds structurally related to this thiophene derivative have shown promising results in inhibiting cell proliferation in colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines . The mechanism of action appears to involve the modulation of biochemical pathways associated with cell cycle regulation and apoptosis induction.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions may include binding to enzymes or receptors that are crucial for cellular processes. For instance, docking studies suggest that the compound may interact with tubulin, thereby disrupting microtubule dynamics, which is essential for cell division .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of thiophene derivatives. Variations in substituents on the phenyl or thiophene rings can significantly influence their biological activity. Electron-donating groups have been associated with enhanced anticancer activity compared to electron-withdrawing groups .
Case Studies
- Anticancer Efficacy : A recent study evaluated several derivatives of thiophene compounds in vitro against various cancer cell lines. The results indicated that modifications at the 4-position of the phenyl ring significantly affected the cytotoxicity profiles, with some derivatives achieving IC50 values as low as 0.32 μM against COLO205 cells .
- Antimicrobial Testing : Another study assessed the antimicrobial activity of this compound against clinical isolates of bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use in treating resistant infections .
Data Tables
Q & A
Basic: What are the optimized synthetic routes for [4-(Thiophen-2-yl)phenyl]propan-2-one, and how can purity be validated?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example, reacting thiophene derivatives with propan-2-one precursors in the presence of Lewis acids (e.g., AlCl₃) or palladium catalysts (e.g., Suzuki coupling for aryl-thiophene linkages). A detailed procedure from analogous compounds (e.g., 3-(Thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one) involves mixing thiophene aldehydes with ketones in ethanol with thionyl chloride as a catalyst, followed by recrystallization . Purity validation requires HPLC (≥98% purity threshold) and melting point consistency (±1°C deviation from literature). TLC (Rf comparison) and NMR (integration of aromatic vs. aliphatic protons) further confirm structural integrity .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic (δ 6.8–7.5 ppm for thiophene and phenyl protons) and carbonyl (δ ~210 ppm for ketone) groups. Coupling patterns distinguish substitution positions .
- X-Ray Crystallography : Use SHELX-2018 for structure solution and OLEX2 for refinement. Key parameters include R-factor (<5%), bond length accuracy (±0.02 Å), and torsional angles to confirm planarity of the thiophene-phenyl system .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₃H₁₂OS: calculated 216.07, observed 216.06) .
Advanced: How can researchers resolve contradictions in synthetic yields or spectral data across different methodologies?
Methodological Answer:
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables. For example, palladium-catalyzed C–H functionalization may yield 65–75% under optimized conditions, but deviations require checking catalyst purity or moisture sensitivity .
- Data Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations) to confirm peak assignments. For crystallographic discrepancies (e.g., twinning), use SHELXL's TWIN command to refine data .
- Statistical Analysis : Apply ANOVA to evaluate yield differences between routes (e.g., Friedel-Crafts vs. Suzuki coupling) and identify outliers .
Advanced: What strategies enable selective functionalization of the thiophene ring in this compound?
Methodological Answer:
- Directed C–H Activation : Use Pd(OAc)₂ with ligands (e.g., PCy₃) to functionalize β-positions. For example, coupling with aryl halides at 80°C in DMF achieves regioselectivity .
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (NBS) at the α-position of thiophene, guided by DFT-computed Fukui indices to predict reactive sites .
- Protection/Deprotection : Temporarily protect the ketone group (e.g., as a ketal) to avoid side reactions during thiophene modification .
Advanced: How can computational models (e.g., QSPR) predict physicochemical properties of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to compute dipole moments, solubility parameters, and HOMO-LUMO gaps. Compare with experimental LogP (e.g., 2.8 predicted vs. 2.7 observed) .
- QSAR Modeling : Train models on thiophene derivatives to predict bioavailability or toxicity. Key descriptors include molar refractivity and topological polar surface area .
Experimental Design: How to optimize X-ray crystallography workflows for this compound?
Methodological Answer:
- Crystal Growth : Use vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals. Monitor under polarized light to avoid twinning .
- Data Collection : At 100 K, collect high-resolution data (≤0.8 Å) using Mo-Kα radiation. SHELXD identifies heavy atoms for phase determination .
- Refinement : In SHELXL, apply restraints for disordered thiophene rings and anisotropic displacement parameters. Validate with CCDC deposition (e.g., check PLATON alerts) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Keep in amber vials at –20°C under argon to prevent ketone oxidation. Monitor degradation via HPLC (new peaks at 254 nm) .
- Light Sensitivity : UV-Vis spectroscopy tracks absorbance shifts (λmax ~280 nm) upon photodegradation; use stabilizers like BHT if needed .
Advanced: How to analyze electronic transitions in this compound using spectroscopic techniques?
Methodological Answer:
- UV-Vis and Fluorescence : Measure λmax in ethanol (e.g., 265 nm for π→π* transitions). Compare with TD-DFT results to assign transitions .
- Electrochemical Analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals oxidation potentials (~1.2 V vs. Ag/AgCl) linked to thiophene’s electron-rich nature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
